The synthesis of 1-(2,5-Dimethylphenyl)heptan-1-one typically employs the Friedel-Crafts acylation reaction. This method involves the following key reactants and conditions:
The process involves the electrophilic substitution of the aromatic ring facilitated by the Lewis acid catalyst, which activates the acyl chloride for reaction with the aromatic compound. This method is favored for its efficiency and ability to produce high yields in a relatively straightforward manner .
The molecular structure of 1-(2,5-Dimethylphenyl)heptan-1-one features a central heptane chain with a phenyl group substituted at one end. The specific structural characteristics include:
The compound's structure can be represented as follows:
This structure contributes to its unique reactivity and physical properties .
1-(2,5-Dimethylphenyl)heptan-1-one can undergo several chemical transformations:
Common conditions for these reactions include solvents like dichloromethane and ethanol, which facilitate solubility and reactivity .
The mechanism of action for 1-(2,5-Dimethylphenyl)heptan-1-one primarily revolves around its reactivity as a ketone. In oxidation reactions, the carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack by oxidizing agents. In reduction reactions, nucleophiles attack the carbonyl carbon leading to the formation of alcohols.
During electrophilic aromatic substitution on the phenyl ring, the presence of electron-donating methyl groups enhances the reactivity of certain positions on the ring, allowing for regioselective substitution. This characteristic can be exploited in synthetic organic chemistry to create various derivatives .
The physical and chemical properties of 1-(2,5-Dimethylphenyl)heptan-1-one include:
These properties are significant for practical applications in synthesis and industrial usage .
1-(2,5-Dimethylphenyl)heptan-1-one has several scientific applications:
Due to its versatile chemical behavior, this compound serves as a valuable building block in both academic research and industrial applications .
Friedel-Crafts acylation stands as the most industrially viable and extensively documented approach for synthesizing 1-(2,5-dimethylphenyl)heptan-1-one. This electrophilic aromatic substitution leverages the electron-rich nature of 1,4-dimethylbenzene (p-xylene), where regioselective C-acylation occurs predominantly at the para position relative to one methyl group, yielding the 2,5-disubstituted regioisomer. The reaction mechanism involves electrophilic activation through complexation between heptanoyl chloride and Lewis acid catalysts (typically AlCl₃ or FeCl₃), generating a highly reactive acylium ion intermediate [(C₆H₁₃CO)⁺][AlCl₄⁻] [4] [7]. Subsequent nucleophilic attack by p-xylene forms a non-aromatic Wheland intermediate, which undergoes deprotonation to restore aromaticity, yielding the target ketone after aqueous workup [5].
Table 1: Optimized Conditions for Friedel-Crafts Synthesis of 1-(2,5-Dimethylphenyl)heptan-1-one
Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Heptanoyl chloride | AlCl₃ | Dichloromethane | 0 → 25 | 70–85 |
Heptanoic anhydride | FeCl₃ | Solvent-free | 80 | 65–75 |
Heptanoyl chloride | PVP-TfOH | Toluene | 25 | 82 |
Key regiochemical advantages include minimal rearrangement due to the stability of the acylium ion and the deactivating nature of the ketone product, which prevents polysubstitution [7]. However, limitations persist: 1) High catalyst stoichiometry (≥1.0 equiv AlCl₃) is required due to stable ketone-AlCl₃ complexes, complicating catalyst recovery; 2) Moisture sensitivity necessitates anhydrous conditions; and 3) Functional group intolerance restricts substrates with Lewis-basic groups [5] [7]. Innovations like poly(4-vinylpyridine)-supported triflic acid (PVP-TfOH) enable near-quantitative catalyst recovery while maintaining yields >80%, addressing waste concerns in large-scale applications [7].
Transition metal-catalyzed cross-couplings offer complementary routes to 1-(2,5-dimethylphenyl)heptan-1-one, particularly valuable for functionalized substrates incompatible with Friedel-Crafts conditions. Negishi coupling exemplifies this approach, pairing (2,5-dimethylphenyl)zinc halides with heptanoyl chloride derivatives under palladium catalysis (e.g., Pd(PPh₃)₄). This method proceeds via oxidative addition of the acyl chloride to Pd(0), followed by transmetalation with the organozinc reagent, and reductive elimination to form the C(sp²)–C(sp³) bond [8]. Key advantages include chemoselectivity and tolerance of electrophilic functional groups (e.g., esters, nitriles). However, challenges include the pyrophoric nature of organozinc reagents and stringent anhydrous/oxygen-free requirements [8].
An alternative route employs Heck-Suzuki cascades: 1-(2,5-Dimethylphenyl)ethenyl intermediates, synthesized via Suzuki coupling of 2,5-dimethylphenylboronic acid with vinyl halides, undergo hydrogenation using Pd/C (5% w/w) under mild H₂ pressure (0.21×10⁶ Pa). This strategy achieves excellent regiocontrol but requires multi-step sequences, lowering overall yields (45–60%) compared to Friedel-Crafts [4] [10].
Table 2: Cross-Coupling Strategies for Ketone Assembly
Method | Coupling Partners | Catalyst | Key Challenge | Yield (%) |
---|---|---|---|---|
Negishi coupling | (2,5-Me₂C₆H₃)ZnCl + C₆H₁₃COCl | Pd(PPh₃)₄ | Organozinc sensitivity | 65–75 |
Heck-hydrogenation | 2,5-Me₂C₆H₃B(OH)₂ + CH₂=CHC₅H₁₁ | Pd(OAc)₂ → Pd/C | Multi-step inefficiency | 45–60 |
Stille coupling | (2,5-Me₂C₆H₃)SnBu₃ + C₆H₁₃COCl | Pd₂(dba)₃ | Tin toxicity | 50–70 |
While 1-(2,5-dimethylphenyl)heptan-1-one lacks stereocenters, its α-chiral analogs are accessible via organocatalytic Michael additions to α,β-unsaturated nitroalkenes followed by oxidation. Rigid proline-derived catalysts (e.g., α,α-diphenylprolinol silyl ethers) enable enantioselective C–C bond formation. For example, the conjugate addition of propanal to β-(2,5-dimethylphenyl)-β-nitrostyrene forms γ-nitroaldehydes with >90% enantiomeric excess (ee) after enamine activation [3] [9]. The catalyst's bifunctional design coordinates the nitro group via hydrogen bonding, rigidifying the transition state to favor Si-face attack [9].
Notably, sterically hindered azide catalysts (e.g., (S)-9d) achieve comparable stereoselectivity (94:6 er) to Jørgensen-Hayashi's catalyst using environmentally benign solvent systems (isopropanol/water). This system operates via steric shielding from gem-diphenyl groups rather than direct azide participation, enabling aqueous-phase reactions without silicon-based protectants [9].
Table 3: Organocatalytic Asymmetric Routes to Chiral Ketone Precursors
Catalyst | Nucleophile | Electrophile | ee (%) | Yield (%) | Ref. |
---|---|---|---|---|---|
(S)-Diphenylprolinol TMS ether | Aldehydes | β-Aryl-nitroolefins | 84 | 85 | [9] |
Azide (S)-9d | Isobutyraldehyde | trans-β-Nitrostyrene | 94 | 87 | [9] |
Tripeptide H-Pro-Pro-D-Gln-OH | Aldehydes | α,β-Disubstituted nitroolefins | 90 | 80 | [3] |
Scaling 1-(2,5-dimethylphenyl)heptan-1-one synthesis necessitates addressing the E-factor (kg waste/kg product) and catalyst recovery. Friedel-Crafts acylation improvements focus on:
Process intensification technologies enhance sustainability: Continuous-flow reactors reduce reaction times from hours to minutes by improving mass/heat transfer, while in-line analytics (e.g., ReactIR) monitor acylium ion formation in real-time, preventing overreaction by-products [5]. Metrics from industrial analogs show 50% reductions in PMI (Process Mass Intensity) versus batch methods [5].
Table 4: Green Metrics for Sustainable Ketone Production
Strategy | Catalyst/Reagent | Key Benefit | Scalability | PMI |
---|---|---|---|---|
Heterogeneous catalysis | SnPh₃-SBA-15 | >10 reuses, minimal leaching | Pilot plant | 15 |
Ionic liquids | Er(OTf)₃/[i-BMIM]H₂PO₄ | Ambient temperature, recyclable | Lab-scale | 28 |
Continuous-flow Friedel-Crafts | AlCl₃ (neat) | 90% yield in <10 min residence time | Industrial | 8 |
Table 5: Key Identifiers for 1-(2,5-Dimethylphenyl)heptan-1-one
Property | Value |
---|---|
CAS Registry Number | 624286-49-3 |
Molecular Formula | C₁₅H₂₂O |
Molecular Weight | 218.34 g/mol |
Canonical SMILES | CCCCCCC(=O)c1cc(C)ccc1C |
InChI Key | WJGWUCWDNFBQEA-UHFFFAOYSA-N |
Purity (Commercial) | ≥97% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7